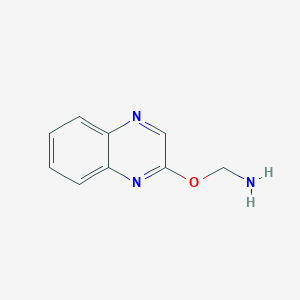

(Quinoxalin-2-yloxy)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

quinoxalin-2-yloxymethanamine |

InChI |

InChI=1S/C9H9N3O/c10-6-13-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6,10H2 |

InChI Key |

QTFILUFGROPNKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OCN |

Origin of Product |

United States |

Advanced Synthetic Strategies for Quinoxalin 2 Yloxy Methanamine and Its Derivatives

Established Synthetic Pathways for Quinoxaline (B1680401) Scaffolds

The construction of the fundamental quinoxaline ring system is the initial and critical phase in the synthesis of its complex derivatives. Over the years, a variety of synthetic methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling reactions.

Condensation Reactions in Quinoxaline Synthesis

The most traditional and widely employed method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine (or its derivatives) and a 1,2-dicarbonyl compound. sapub.orgnih.gov This straightforward approach forms the pyrazine (B50134) ring fused to the benzene (B151609) ring, creating the bicyclic quinoxaline core. nih.gov

Key features of this method include:

Versatility : A wide range of substituted ortho-phenylenediamines and 1,2-dicarbonyl compounds can be used, allowing for the introduction of various substituents onto the quinoxaline ring.

Reaction Conditions : Traditionally, these reactions were often conducted at high temperatures with acid catalysts. nih.gov However, significant progress has been made in developing milder and more efficient conditions. Modern iterations of this reaction utilize catalysts such as iodine, graphene oxide, or nitrilotris(methylenephosphonic acid) and may be performed in greener solvents like water or under solvent-free conditions. nih.gov Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields. sapub.org

For instance, the reaction of ortho-phenylenediamine with benzil in hexafluoroisopropanol (HFIP) at room temperature can yield 2,3-diphenylquinoxaline in high yields, showcasing a more environmentally benign approach compared to traditional methods requiring high heat and toxic solvents. nih.gov

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP), Room Temp | 2,3-Diphenylquinoxaline | 95% |

| o-Phenylenediamine | Glyoxal | Iodine, Microwave | Quinoxaline | High |

| Substituted o-phenylenediamines | α-Hydroxy ketones | Iodine (20 mol%), DMSO | Substituted quinoxalines | 78-99% |

Palladium-Catalyzed Coupling Reactions in Quinoxaline Functionalization

Palladium catalysis has become an indispensable tool in organic synthesis, and it plays a crucial role in the functionalization of pre-formed quinoxaline scaffolds. These methods often involve C-H bond activation, providing a direct route to arylated and acylated quinoxalines without the need for pre-functionalized starting materials. rsc.orgrsc.org

A notable application is the direct ortho-C–H arylation of 2-arylquinoxalines, where the quinoxaline ring itself acts as a directing group to guide the functionalization to a specific position on the aryl substituent. researchgate.net Palladium acetate is a commonly used catalyst for these transformations. rsc.orgresearchgate.net Furthermore, visible-light-driven dual palladium-photoredox catalysis has been employed for the regioselective decarboxylative acylation of N-methyl-3-phenylquinoxalin-2(1H)-one, demonstrating the synergy of palladium catalysis with other modern synthetic techniques. acs.org This approach allows for the introduction of acyl groups under mild conditions. acs.org

Copper-Catalyzed Reactions in Quinoxaline Functionalization

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. In the context of quinoxaline chemistry, copper-catalyzed reactions have been particularly effective for the C-H functionalization of quinoxalin-2(1H)-ones, a key intermediate for synthesizing compounds like (Quinoxalin-2-yloxy)methanamine.

These reactions can be used to introduce a variety of functional groups at the C3 position of the quinoxalin-2(1H)-one ring. For example, copper-catalyzed oxidative coupling with alcohols allows for the introduction of hydroxyalkyl groups. rsc.org Similarly, the reaction with alkynes, controlled by the substituent on the N1 position, can lead to the synthesis of either (Z)-enaminones or furo[2,3-b]quinoxalines. acs.orgacs.org Copper catalysis has also been utilized in three-component reactions to introduce fluorinated moieties, such as in the synthesis of hydroxyhexafluoroisobutylated quinoxalin-2(1H)-ones. nih.govnih.gov

Nickel-Catalyzed Reactions in Quinoxaline Functionalization

Nickel catalysis has emerged as a powerful and sustainable approach for synthesizing and functionalizing quinoxalines, owing to nickel's earth abundance and lower cost compared to precious metals like palladium. acs.org Nickel-catalyzed methods often proceed via dehydrogenative coupling mechanisms.

An efficient synthesis of quinoxalines involves the nickel-catalyzed reaction of 2-nitroanilines or 1,2-diamines with vicinal diols. acs.orgnih.gov This process is facilitated by an inexpensive and simple NiBr₂/1,10-phenanthroline system. acs.orgnih.gov Another sustainable approach is the double dehydrogenative coupling of diamines and diols, which can be performed under aerobic conditions at mild temperatures. acs.org These nickel-catalyzed methods are environmentally benign and can rival many other transition-metal systems for the synthesis of the quinoxaline core. acs.orgorganic-chemistry.org

Functionalization Approaches for Quinoxaline-2(1H)-ones

Quinoxalin-2(1H)-ones are pivotal intermediates in the synthesis of a wide array of functionalized quinoxalines. Their importance stems from the reactivity of the C3-H bond, which is amenable to direct functionalization. This allows for the late-stage introduction of various substituents, providing a modular approach to building molecular complexity.

Direct C-H Functionalization Methodologies

The direct functionalization of the C3 C-H bond of quinoxalin-2(1H)-ones is an atom-economical and efficient strategy to synthesize 3-substituted derivatives. rsc.orgrsc.org This approach avoids the need for pre-activating the C3 position with groups like halogens, which simplifies the synthetic sequence. A wide range of functional groups can be introduced using this methodology, including aryl, alkyl, acyl, and heteroatom-containing moieties. rsc.orgrsc.org

These transformations can be achieved through various catalytic systems:

Transition-Metal-Catalyzed Reactions : As discussed previously, palladium and copper are effective catalysts for these reactions. rsc.org

Radical Oxidative-Coupling : Many C-H functionalization reactions proceed through a radical mechanism. rsc.orgresearchgate.net These can be initiated by various means, including metal catalysts or photocatalysis.

Multicomponent Reactions : Direct C-H functionalization can be integrated into multicomponent reactions, allowing for the one-pot synthesis of complex molecules with diverse functional groups. nih.govdntb.gov.ua

Table 2: Overview of C3-H Functionalization of Quinoxalin-2(1H)-ones

| Functionalization Type | Reagents | Catalytic System | Reference |

|---|---|---|---|

| Arylation | Arylhydrazines | g-C₃N₄/NaI, Blue Light | rsc.org |

| Alkylation | Alcohols | Copper-catalyzed | rsc.orgrsc.org |

| Acylation | Aldehydes, Benzyl alcohols | Palladium-catalyzed | rsc.org |

| Alkoxycarbonylation | - | - | rsc.orgrsc.org |

| Amination | - | - | rsc.orgrsc.org |

| Phosphonation | - | - | rsc.orgrsc.org |

| Hydroxyhexafluoroisobutylation | Hexafluoroisopropanol, TBPB | CuBr | nih.gov |

The development of these advanced synthetic strategies for the construction and functionalization of the quinoxaline scaffold, particularly quinoxalin-2(1H)-ones, is crucial for accessing complex derivatives like this compound. The diverse array of catalytic systems and reaction conditions provides chemists with a powerful toolkit for the targeted synthesis of novel compounds with potential applications in various scientific fields.

Visible-Light-Induced C-H Functionalization

Visible-light photoredox catalysis has become a prominent tool for C-H functionalization, offering mild and environmentally friendly reaction conditions. researchgate.net This strategy has been successfully applied to the C3-functionalization of quinoxalin-2(1H)-ones.

One notable method involves the use of eosin Y and potassium iodide (KI) as photocatalysts to facilitate the C3-arylation of quinoxalin-2(1H)-one with phenylhydrazine hydrochloride compounds. rsc.org This reaction proceeds under aerobic conditions and is mediated by a Minisci-type radical substitution mechanism, where benzene radicals are generated and react with the electron-deficient quinoxaline core. rsc.org The synergy between eosin Y and KI is crucial for the cleavage of the C-N bond in phenylhydrazine to form the necessary radical species. rsc.org

Additive-free, visible-light-induced three-component reactions have also been developed. For instance, the 1,2-di(hetero)arylation of styrenes can be achieved using quinoxalin-2(1H)-ones and thianthrenium salts under purple visible light irradiation. acs.org In this process, the photoexcited quinoxalin-2(1H)-one initiates a single-electron transfer to the aryl thianthrenium salt, generating an aryl radical that triggers an addition cascade with the styrene and the quinoxaline. acs.org

Furthermore, catalyst-free approaches using air as the oxidant have been reported for the arylation and alkylation of quinoxalin-2(1H)-ones, highlighting the green and sustainable nature of these photochemical methods. researchgate.net

| Reaction Type | Catalyst/Conditions | Reactants | Key Features |

| C3-Arylation | Eosin Y, KI, Visible Light, Air | Quinoxalin-2(1H)-one, Phenylhydrazine hydrochloride | Minisci-type reaction, high selectivity. rsc.org |

| 1,2-Di(hetero)arylation | Purple LEDs, Additive-free | Quinoxalin-2(1H)-one, Styrenes, Thianthrenium salts | Three-component radical cascade. acs.org |

| Arylation/Alkylation | Visible Light, Air | Quinoxalin-2(1H)-ones, Aryl/Alkyl precursors | Catalyst-free, environmentally sustainable. researchgate.net |

Heterogeneous Catalysis in C-H Functionalization

Heterogeneous catalysis offers significant advantages for the synthesis of quinoxalin-2(1H)-one derivatives, including catalyst recyclability, ease of product separation, and alignment with green chemistry principles. nih.govmdpi.com A variety of heterogeneous catalytic systems have been employed for the direct C-H functionalization at the C3 position.

Graphitic carbon nitride (g-C₃N₄) has been utilized as a catalyst in visible-light-induced reactions. For example, g-C₃N₄ catalyzes the reaction of quinoxalin-2(1H)-one with N-arylglycine under visible light. mdpi.com It has also been used in sunlight-induced sulfenylation reactions under aerobic conditions. mdpi.com These catalysts can often be recovered and reused multiple times without a significant loss in activity. mdpi.com

Other types of heterogeneous catalysts that have been explored for the C-H functionalization of quinoxalin-2(1H)-ones include Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), ion-exchange resins, and piezoelectric materials. nih.gov These materials provide a solid support for the catalytic process, contributing to more sustainable and economically viable synthetic routes. nih.govmdpi.com The development in this area focuses on expanding the types of catalysts, such as metal oxides and graphene-based composites, to broaden the scope of possible C-H functionalization reactions. nih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |

| Graphitic Carbon Nitride | g-C₃N₄ | Photocatalytic C-H functionalization (e.g., with N-arylglycine), Sulfenylation. mdpi.com | Recyclable, metal-free, uses visible light/sunlight. mdpi.com |

| MOFs, COFs | N/A | C-H Functionalization | Porous structure, tunable properties. nih.gov |

| Ion-Exchange Resins | N/A | C-H Functionalization | Ease of separation, potential for automation. nih.gov |

Strategic Introduction of Ethers and Amines onto the Quinoxaline Core

The introduction of ether and amine functionalities onto the quinoxaline scaffold is a key strategy for developing new derivatives with diverse biological activities. researchgate.net A common precursor for these modifications is 2-chloro-3-methylquinoxaline, which can be synthesized from the reaction of o-phenylenediamine with ethyl pyruvate, followed by treatment with phosphorus oxychloride (POCl₃). researchgate.net

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of an ether linkage. For example, reacting 2-chloro-3-methylquinoxaline with 4-hydroxybenzaldehyde in acetonitrile yields 2-(p-formylphenoxy)-3-methylquinoxaline. researchgate.net The resulting aldehyde can then be further functionalized, for instance, by forming Schiff bases with various substituted aromatic amines. researchgate.net

Similarly, an amine-containing ether linkage can be introduced by reacting 2-chloro-3-methylquinoxaline with p-aminophenol to produce 4-(2-methylquinoxalin-3-yloxy)benzenamine. researchgate.net This intermediate, possessing a free amino group, serves as a versatile building block for further derivatization. These synthetic routes demonstrate a reliable method for incorporating ether and amine moieties, which are crucial for tuning the pharmacological properties of quinoxaline-based compounds. researchgate.net

Novel Synthetic Routes for this compound Analogues

The synthesis of analogues of this compound leverages the foundational reactions of the quinoxaline core. The development of novel routes often focuses on green chemistry principles, cost-effectiveness, and the ability to generate molecular diversity. nih.govresearchgate.net

One approach involves the alkylation of quinoxaline thiols with α-chloroacetamidoureas to create quinoxaline-2-mercaptoacetyl urea analogues. mdpi.com While this example involves a thioether linkage, similar principles of nucleophilic substitution can be applied to create ether-linked analogues.

The synthesis of quinoxaline derivatives often begins with the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov Variations in both starting materials allow for the creation of a wide range of substituted quinoxaline cores. For the synthesis of this compound analogues, a key step would be the introduction of the oxymethanamine side chain. This could be achieved by reacting a 2-hydroxyquinoxaline intermediate with a suitable N-protected aminomethyl halide, followed by deprotection. Alternatively, a 2-chloroquinoxaline could be reacted with aminomethanol or a derivative.

Recent synthetic strategies have also focused on multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants. nih.gov For example, a three-component reaction of quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na under visible light can produce 3-trifluoroalkylated derivatives. nih.gov Adapting such multicomponent approaches could provide efficient pathways to novel analogues of this compound by incorporating reagents that install the desired side chain or a precursor to it.

Spectroscopic and Advanced Analytical Characterization of Quinoxalin 2 Yloxy Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR Spectroscopic Analysis

In a hypothetical ¹H NMR spectrum of (Quinoxalin-2-yloxy)methanamine, one would expect to observe distinct signals corresponding to the protons of the quinoxaline (B1680401) ring system and the methanamine side chain. The aromatic protons on the quinoxaline core would typically appear in the downfield region (around 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, etc.) being dictated by their position on the ring and their relationship to the nitrogen atoms and the ether linkage. The protons of the methylene group (-OCH₂N-) and the amine group (-NH₂) would be expected at higher field strengths. The chemical shifts would be influenced by the solvent used for the analysis.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the quinoxaline ring would generate a series of signals in the aromatic region of the spectrum (typically 110-160 ppm). The carbon atom of the methylene group adjacent to the oxygen would be expected at a specific chemical shift, and the carbon atom of the amine group would also have a characteristic resonance. For related quinoxaline structures, distinct signals for each carbon atom can be resolved and assigned. For instance, in some quinoxaline derivatives, the carbon atoms directly bonded to nitrogen appear at different chemical shifts compared to the other aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C=N bonds within the quinoxaline ring, the aromatic C-H bonds, and the N-H bonds of the primary amine. The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching is usually observed above 3000 cm⁻¹, while C=C and C=N stretching in the aromatic system would be found in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its exact molecular weight. The fragmentation pattern would likely involve the cleavage of the ether bond and the loss of the methanamine side chain, leading to characteristic fragment ions. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoxaline ring system, being an aromatic heterocycle, would exhibit characteristic π → π* and n → π* transitions. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) at specific wavelengths, which are indicative of the conjugated system. The position and intensity of these absorptions can be influenced by the substituent on the quinoxaline ring and the solvent.

Computational and Theoretical Investigations of Quinoxalin 2 Yloxy Methanamine

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the electronic and geometric characteristics of quinoxaline (B1680401) derivatives. DFT methods are employed to predict a variety of molecular properties with a favorable balance of accuracy and computational cost.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in (Quinoxalin-2-yloxy)methanamine. The process involves optimizing the molecular geometry to find the lowest energy conformation. For quinoxaline compounds, theoretical calculations have been shown to provide bond lengths and angles that are in good agreement with experimental data. For instance, in related quinoxaline structures, calculated N-C bond lengths have been reported in the range of 1.361 to 1.467 Å. researchgate.net Conformational analysis, a systematic study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also a key aspect. For similar quinoxaline compounds, it is common to optimize several possible conformers to identify the global minimum energy structure, which is then used for subsequent property calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive, while a larger gap indicates greater stability. researchgate.net For quinoxaline and its derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO, as well as the energy gap. researchgate.net This analysis helps in predicting the regions of the molecule that are most likely to be involved in chemical reactions.

Table 1: Frontier Molecular Orbital Properties of a Representative Quinoxaline Derivative

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies by derivative |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies by derivative |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Varies by derivative |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. researchgate.net

Typically, regions of negative electrostatic potential, often colored red, indicate an excess of electrons and are susceptible to electrophilic attack. These areas are associated with lone pairs of electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, usually colored blue, signify a deficiency of electrons and are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent regions of neutral potential. nih.gov For quinoxaline derivatives, MEP maps can identify the most reactive sites, providing insights into their intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

These interactions contribute to the stability of the molecule. NBO analysis quantifies the strength of these interactions in terms of stabilization energy. By examining the donor-acceptor interactions within the this compound molecule, NBO analysis can shed light on the nature of its chemical bonds and the distribution of electron density.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated.

Comparing the predicted spectrum with experimental data can help in the assignment of vibrational modes to specific functional groups within the molecule. This is a powerful method for confirming the structure of a synthesized compound. For instance, the characteristic stretching frequencies of C=O, C-N, and C-H bonds in quinoxaline-related structures can be accurately predicted. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations could be used to explore its flexibility in different environments, such as in aqueous solution. This would provide insights into how the molecule might interact with biological targets, such as proteins or nucleic acids. By simulating the system over nanoseconds or even microseconds, it is possible to observe how the molecule adapts its conformation and forms interactions with its surroundings, providing a more realistic picture of its behavior in a biological context.

Quantitative Structure-Property Relationship (QSPR) Modeling

No specific QSPR models for this compound have been found in the reviewed literature.

QSPR studies are prevalent for the quinoxaline scaffold in general, aiming to correlate structural features with various properties. For instance, QSAR (a subset of QSPR focused on activity) models have been developed to predict the anti-tubercular activity of quinoxaline derivatives. nih.gov These models often rely on a range of molecular descriptors, including topological and electrostatic parameters, selected through methods like genetic algorithms (GA) and simulated annealing (SA). nih.gov Other QSPR studies on different sets of quinoxaline derivatives have been conducted to predict properties like their performance as corrosion inhibitors for steel. bldpharm.com These analyses use quantum chemical methods and both linear and nonlinear modeling to correlate molecular descriptors with experimental inhibition performance. bldpharm.com However, none of the available studies specifically include or mention this compound.

In Silico Screening and Molecular Docking Studies with Molecular Targets

No dedicated in silico screening or molecular docking studies for this compound have been identified.

The quinoxaline nucleus is a common subject in molecular docking studies due to its presence in many biologically active compounds. These studies explore the binding of various quinoxaline derivatives to a wide array of molecular targets. For example, different quinoxaline derivatives have been docked against:

c-Met kinase: To understand their potential as cancer therapeutics. researchgate.net

EGFR and COX-2: Investigating dual inhibitors for anticancer and anti-inflammatory applications. bldpharm.comijlpr.com

c-Jun N-terminal kinases 1 (JNK 1): To assess their potential as drug candidates.

DNA and Topoisomerase II: To evaluate their mechanism as anti-proliferative agents.

α-amylase and α-glucosidase: To explore their potential as inhibitors for managing diabetes. nih.gov

These studies provide insights into the binding modes and structure-activity relationships of the studied derivatives, often highlighting key interactions between the quinoxaline core or its substituents and the amino acid residues of the target protein's active site. However, the specific compound this compound is not featured in these published docking analyses.

Structure Mechanism Relationship Studies of Quinoxalin 2 Yloxy Methanamine Analogues

Elucidating Structure-Mechanism Relationships in Quinoxaline (B1680401) Derivatives

The biological activity of quinoxaline derivatives is deeply connected to their structural features. The core of this relationship lies in how the molecule's three-dimensional shape, electronic properties, and substituent groups dictate its interactions with biological macromolecules. nih.govnih.govnih.govnih.govresearchgate.net Researchers have synthesized libraries of these compounds to probe for biological activity and establish clear structure-activity relationships (SAR). nih.govnih.gov These studies have revealed that even minor changes to the substituents on the quinoxaline ring can lead to significant variations in biological response. nih.gov

For instance, studies on quinoxaline analogues have identified them as inhibitors of various enzymes and receptors, including protein kinases, phosphatases, and DNA topoisomerase. nih.govnih.govrsc.org The versatility of the quinoxaline core allows it to serve as a foundational structure for drugs with applications ranging from anticancer to antimicrobial agents. nih.govnih.gov

The nature and position of substituents on the quinoxaline ring system are critical determinants of their molecular interactions and, consequently, their biological activity. nih.govnih.govnih.govnih.gov Both the electronic properties (electron-donating or electron-withdrawing) and steric factors (size and shape) of these substituents play a pivotal role.

Research has shown that substitutions at positions 2, 3, and 6 of the quinoxaline core can have the most significant impact on activity. nih.gov For example, in a study of quinoxaline derivatives as potential influenza NS1A protein inhibitors, compounds with bis-2-furyl substitutions at the 2 and 3 positions were found to be the most potent. nih.gov Replacing the furyl groups with methoxyphenyl, phenol, or pyridyl groups led to a reduction in activity. nih.gov

The electronic nature of the substituents is also a key factor. In some series of amide derivatives of quinoxaline, the presence of an electron-donating group like a methyl group resulted in moderate anticancer activity, while an electron-withdrawing group like a chloro group showed no significant activity. Conversely, in other series, the introduction of a small electron-withdrawing chloro group slightly improved activity. Furthermore, the intrinsic characteristics of substituents, such as the large atomic radius and strong polarizability of bromine, can influence molecular stacking and enhance certain properties.

A systematic study on 2,3,6-substituted quinoxaline derivatives highlighted the importance of the substituent at the 6-position. Functionalizing the 6-amino group with different moieties like acetyl, phenylurea, and tolylsulfonamide led to a range of biological activities. nih.gov This underscores the principle that a comprehensive understanding of substituent effects is essential for the rational design of potent quinoxaline-based compounds.

The table below summarizes the observed impact of various substituents on the activity of quinoxaline derivatives from several studies.

| Position of Substitution | Substituent | Observed Effect on Activity | Target/Assay | Reference |

| 2 and 3 | bis-2-furyl | Most potent | Influenza NS1A protein inhibition | nih.gov |

| 2 and 3 | Methoxyphenyl, Phenol, Pyridyl | Reduced activity compared to furyl | Influenza NS1A protein inhibition | nih.gov |

| Ring B | Electron-donating group (e.g., methyl) | Increased activity | Anticancer | |

| Ring B | Electron-withdrawing group (e.g., chloro) | Decreased activity | Anticancer | |

| Ring A | Chloro | Slightly improved activity | Anticancer | |

| Central Core | Bromine | Enhanced molecular stacking | Photovoltaic performance | |

| 6 | Hydrogen | Lower activity | Influenza NS1A protein inhibition | nih.gov |

The therapeutic effects of quinoxaline derivatives stem from their ability to bind to specific molecular targets, such as protein kinases, enzymes, and nucleic acids, thereby modulating their function. nih.govnih.govnih.govnih.gov Molecular docking and other biophysical studies have been instrumental in visualizing and understanding these binding interactions at the atomic level. nih.gov

One significant area of investigation is the inhibition of protein kinases. For example, certain quinoxaline derivatives have been identified as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cancer cell signaling. Molecular docking studies have shown that these compounds can occupy specific subpockets within the SH2 domain of STAT3, which is crucial for its activation. nih.gov This binding prevents the phosphorylation of STAT3 and blocks the downstream signaling pathway. nih.gov Similarly, other quinoxaline derivatives have been studied as potential inhibitors of protein tyrosine kinases (PTK), with molecular docking used to predict and optimize their binding to the kinase domain.

Quinoxaline derivatives have also been shown to interact with nucleic acids. Some analogues function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. rsc.org This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Furthermore, these compounds can also act as topoisomerase II inhibitors, enzymes that are essential for resolving DNA topological problems during cellular processes. rsc.org By stabilizing the DNA-topoisomerase II complex, these derivatives prevent the re-ligation of the DNA strands, leading to DNA damage and cell death. rsc.org

The binding mechanisms can be highly specific. For instance, a study on quinoxaline derivatives as antagonists for excitatory amino acid (EAA) receptors found that they could competitively inhibit currents activated by kainate and AMPA. nih.gov The same compounds also inhibited NMDA receptors, apparently by acting at the glycine (B1666218) binding site. nih.gov This demonstrates the ability of the quinoxaline scaffold to be tailored to interact with different binding sites on related receptor subtypes.

The table below provides examples of the binding mechanisms of quinoxaline derivatives with various molecular targets.

| Molecular Target | Binding Mechanism | Effect | Reference |

| STAT3 (SH2 Domain) | Occupies pY+1 and pY-X subpockets | Inhibits STAT3 phosphorylation | nih.gov |

| Protein Tyrosine Kinase (PTK) | Binds to the kinase domain | Inhibition of kinase activity | |

| DNA | Intercalation between base pairs | Disruption of DNA replication and transcription | rsc.org |

| Topoisomerase II | Stabilization of the DNA-Topo II complex | Inhibition of DNA re-ligation, leading to apoptosis | rsc.org |

| EAA Receptors (Kainate/AMPA) | Competitive inhibition | Antagonism of receptor activation | nih.gov |

| EAA Receptors (NMDA) | Acts at the glycine site | Antagonism of receptor activation | nih.gov |

| Influenza A NS1A protein | Binds to the dsRNA-binding domain | Disruption of dsRNA-NS1A interaction | nih.gov |

Design Principles for Modulating Molecular Recognition

The design of novel quinoxaline derivatives with enhanced potency and selectivity is guided by several key principles aimed at modulating molecular recognition. nih.govnih.gov These principles integrate the knowledge gained from structure-activity relationship studies and an understanding of the target's three-dimensional structure.

Structure-based drug design is another powerful approach. This relies on the known crystal structure or a homology model of the target protein. Using molecular docking simulations, potential ligands can be virtually screened, and their binding modes can be predicted. nih.govrsc.org This allows for the rational design of modifications to the quinoxaline core to improve its fit and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's binding pocket. For instance, if a docking study reveals an unoccupied pocket near the bound ligand, a substituent can be added to the quinoxaline scaffold to fill that space and increase binding affinity.

Substituent variation remains a fundamental design principle. By systematically altering the substituents at key positions on the quinoxaline ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific target. nih.gov This can involve exploring a range of functional groups, from simple alkyl and halogen groups to more complex aromatic and heterocyclic rings, to modulate properties like solubility, cell permeability, and binding affinity. nih.gov

The ultimate goal of these design principles is to achieve a high degree of molecular recognition , where the designed molecule binds tightly and specifically to its intended target, minimizing off-target effects. This involves creating a molecule with a shape and distribution of functional groups that are complementary to the binding site of the target macromolecule.

Advanced Applications of Quinoxaline Derivatives in Materials Science and Technology

Quinoxaline (B1680401) Derivatives as Electron-Transporting Materials

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline core makes many of its derivatives suitable for use as electron-transporting materials in various organic electronic devices.

Organic Solar Cells (OSCs)

In the field of organic photovoltaics, quinoxaline-based polymers and small molecules have been investigated as electron acceptors. Their tunable energy levels allow for effective charge separation and transport when blended with a suitable donor material in the active layer of an OSC.

Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline moieties have been incorporated into the structure of organic dyes used in DSSCs. In these applications, the quinoxaline unit can act as an electron acceptor and a π-bridge, facilitating efficient electron injection from the dye to the semiconductor electrode (typically TiO2).

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, quinoxaline derivatives can be employed as electron-transporting materials, host materials for the emissive layer, or as fluorescent emitters themselves. Their thermal stability and ability to form stable amorphous films are advantageous for device longevity and efficiency.

Corrosion Inhibition Studies

The nitrogen atoms in the quinoxaline ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The planar structure of the quinoxaline molecule allows for effective surface coverage. The presence of heteroatoms and π-electrons facilitates the adsorption of these molecules onto the metal surface, thereby blocking the active sites for corrosion.

Luminescent Materials and Sensors

The rigid, aromatic structure of quinoxaline derivatives often imparts them with fluorescent properties. By introducing various substituents, the emission color and quantum yield can be modulated. This tunability makes them attractive for applications as emitters in OLEDs and as fluorescent probes for the detection of ions and neutral molecules. The sensitivity of their fluorescence to the chemical environment is a key feature for sensor applications.

Despite the extensive research into the broader family of quinoxaline derivatives for these applications, there is a notable absence of specific studies focusing on (Quinoxalin-2-yloxy)methanamine. While its chemical structure suggests potential applicability in these areas, a lack of empirical data prevents a detailed and scientifically accurate discussion of its performance and specific properties within these advanced applications. Further experimental investigation is required to determine the viability of this compound in the field of materials science.

Other Industrial Applications (e.g., dyes, semiconductors)

Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in materials science. Their rigid, planar, and electron-deficient aromatic structure provides a robust scaffold for the development of advanced materials with tunable electronic and photophysical properties. These characteristics make them highly suitable for a range of industrial applications, most notably in the fields of dyes and semiconductors.

Dyes

The inherent chromophoric nature of the quinoxaline core, combined with the ease of functionalization, allows for the rational design of novel dyes with tailored absorption and emission properties. These synthetic dyes are explored for various applications, including as sensitizers in dye-sensitized solar cells (DSSCs) and as photoinitiators in polymerization processes. mdpi.comnih.govresearchgate.net

In the realm of photoinitiators, quinoxaline-based dyes have been engineered to absorb light in the visible spectrum. mdpi.comnih.gov This is particularly advantageous as it allows for the use of safe and low-energy light sources, such as dental lamps, to trigger polymerization reactions. mdpi.comnih.gov Research has shown that these dyes can effectively initiate the polymerization of acrylates in two-component systems, demonstrating efficiency comparable to or even exceeding that of commercial photoinitiators like camphorquinone. mdpi.comnih.gov A key feature of these quinoxaline derivatives is their ability to form a long-lived excited state, which is crucial for enabling the chain reaction through an intermolecular electron transfer mechanism. mdpi.comnih.gov

The modification of the quinoxaline structure, for instance, by introducing additional nitrogen atoms, can shift the fluorescence band to longer wavelengths. mdpi.com This tunability is essential for developing dyes for specific applications. Studies have demonstrated that a very small amount of the quinoxaline-based photoinitiator, as low as 0.04% by weight, is sufficient to initiate the reaction, leading to a significant acceleration of the photopolymerization process. mdpi.comnih.gov This efficiency not only speeds up the manufacturing of polymer materials but also offers cost reductions by minimizing the consumption of both the photoinitiator and electrical energy. mdpi.comnih.gov

Semiconductors

The electron-deficient nature of the quinoxaline ring system makes its derivatives excellent candidates for n-type or electron-transporting materials in organic electronic devices. beilstein-journals.org They have been successfully incorporated as organic semiconductors in organic thin-film transistors (OTFTs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). beilstein-journals.orgingentaconnect.comresearchgate.net

In the field of OTFTs, novel quinoxaline-based derivatives have been synthesized and characterized as active semiconductor layers. ingentaconnect.comresearchgate.net For instance, quinoxaline derivatives end-functionalized with groups like 2,3,5,8-tetraphenyl, 2,3-diphenyl-5,8-di(thiophen-2-yl), and 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) have been investigated. ingentaconnect.comresearchgate.net Thin films of these materials, fabricated through solution-shearing or vacuum deposition methods, have demonstrated p-channel characteristics. ingentaconnect.comresearchgate.net

| Deposition Method | Hole Mobility (cm²/Vs) | Current On/Off Ratio |

|---|---|---|

| Solution Process | 2.6 × 10⁻⁵ | 1.8 × 10⁵ |

| Vacuum Deposition | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |

The development of donor-acceptor (D-A) conjugated polymers incorporating a quinoxaline unit as the electron-deficient acceptor has also shown great promise for semiconductor applications. frontiersin.org A polymer synthesized through the Stille coupling reaction of indacenodithiophene (IDT) and a thiophene-substituted quinoxaline exhibited good aggregation in thin films, which is beneficial for charge transport. frontiersin.org This polymer demonstrated p-type semiconductor behavior with a hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org

Future Research Directions and Challenges in Quinoxalin 2 Yloxy Methanamine Chemistry

Development of Green and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, a paradigm shift that is increasingly influencing the preparation of quinoxaline (B1680401) derivatives. rsc.orgekb.egbenthamdirect.com Traditional synthetic routes often involve hazardous reagents, volatile organic solvents, harsh reaction conditions, and the generation of significant waste, all of which present environmental and economic challenges. nih.gov Consequently, a primary focus of future research will be the development of eco-friendly and sustainable methods for the synthesis of (Quinoxalin-2-yloxy)methanamine.

Key areas for advancement include:

Catalysis: The exploration of reusable and non-toxic catalysts is a cornerstone of green synthesis. benthamdirect.com Nanocatalysts, such as those based on silica, zirconia, and copper oxides, have already demonstrated high efficiency in the synthesis of the quinoxaline core, often under mild, solvent-free conditions. rsc.org Future work should focus on tailoring these nanocatalysts for the specific etherification and amination steps required for this compound synthesis, aiming for high yields and selectivity. The use of solid acid catalysts like TiO2-Pr-SO3H and recyclable heteropolyoxometalates also shows promise for facilitating reactions at room temperature with simplified workup procedures. nih.govmdpi.com

Alternative Reaction Media: A significant push towards sustainability involves replacing conventional organic solvents. Water, polyethylene (B3416737) glycols (PEGs), and natural deep eutectic solvents (NADESs) have emerged as viable green alternatives. researchgate.netrsc.orgripublication.com Research has shown that NADESs, for instance, can promote rapid and high-yielding synthesis of functionalized quinoxalines at room temperature without the need for additional catalysts, and the solvent can be recycled multiple times. rsc.org Investigating the solubility and reactivity of starting materials for this compound in these green solvents will be a critical step.

Energy-Efficient Methods: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption. benthamdirect.comnih.govtsijournals.com Microwave-assisted synthesis has been successfully employed for the one-pot synthesis of various quinoxaline derivatives, often leading to higher yields in a fraction of the time required for conventional heating. tsijournals.comresearchgate.net The application of these techniques to the synthesis of this compound could lead to more efficient and sustainable production processes.

A comparative look at conventional versus green synthetic approaches for quinoxaline synthesis highlights the advantages of the latter:

| Feature | Conventional Methods | Green and Sustainable Methods |

| Solvents | Often toxic and volatile (e.g., toluene, acetic acid) nih.govmdpi.com | Water, PEG, NADESs, or solvent-free conditions researchgate.netrsc.orgripublication.com |

| Catalysts | Strong acids, transition metals (often with issues of recovery and toxicity) nih.govnih.gov | Recyclable nanocatalysts, solid acids, organocatalysts rsc.orgnih.govnih.gov |

| Reaction Conditions | High temperatures, long reaction times nih.govmdpi.com | Room temperature, reduced reaction times with microwave or ultrasound rsc.orgnih.govtsijournals.com |

| Byproducts | Often produce significant waste and byproducts nih.gov | Aim for higher atom economy and reduced waste generation ekb.eg |

| Workup | Can be complex and require additional purification steps | Simplified workup and easier product isolation nih.govrsc.org |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful tool for accelerating research and development in medicinal chemistry. nih.govnih.gov For this compound, integrating these approaches will be crucial for understanding its properties and for the rational design of new derivatives with enhanced biological activities.

Future research in this area will likely focus on:

Molecular Docking and Dynamics: These computational techniques are invaluable for predicting the binding affinity and interaction modes of this compound with specific biological targets. nih.govekb.egijpsnonline.comekb.eg By simulating the interaction between the ligand and the active site of a protein, researchers can identify key amino acid residues involved in binding and predict the potential efficacy of the compound. ekb.egmdpi.com This information can then guide the synthesis of new analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D-QSAR studies help in establishing a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.gov For this compound, developing robust QSAR models can aid in predicting the activity of unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. colab.ws In the context of this compound, DFT calculations can be employed to predict spectroscopic properties (like NMR and IR spectra), analyze molecular orbitals, and elucidate reaction mechanisms, providing a deeper understanding of its chemical behavior. colab.ws

An example of how computational data can inform experimental work is presented in the following table, which shows hypothetical docking scores and predicted activities for a series of this compound derivatives against a target protein:

| Compound | Modification | Docking Score (kcal/mol) | Predicted Activity |

| This compound | Parent Compound | -7.5 | Moderate |

| Derivative A | Addition of a hydroxyl group to the quinoxaline ring | -8.2 | High |

| Derivative B | Replacement of the methanamine with an ethanamine | -7.1 | Moderate |

| Derivative C | Introduction of a chloro substituent on the benzene (B151609) ring | -8.5 | High |

Exploration of Novel Reactivity and Functionalization Pathways

While the core structure of this compound is established, the exploration of its reactivity and the development of new functionalization pathways remain a fertile ground for research. Discovering novel reactions can lead to the creation of a diverse library of derivatives with unique properties and potential applications.

Future research directions in this domain include:

C-H Functionalization: Direct C-H bond activation is an increasingly important strategy in organic synthesis as it allows for the modification of a molecule's carbon skeleton without the need for pre-functionalized starting materials. nih.govresearchgate.netmdpi.com Research into the C-H functionalization of the quinoxaline ring in this compound could lead to the introduction of various substituents (e.g., alkyl, aryl, cyanoalkyl groups), significantly expanding its structural diversity. researchgate.net

Modifications of the Methoxyamine Side Chain: The (yloxy)methanamine side chain offers multiple points for chemical modification. Exploring reactions such as N-alkylation, N-acylation, and condensation with various electrophiles could yield a wide range of new compounds with potentially altered biological activities and physicochemical properties.

Ring System Modifications: Investigating reactions that modify the quinoxaline ring system itself, such as N-oxidation or cycloaddition reactions, could lead to the discovery of novel heterocyclic scaffolds based on the this compound framework. nih.gov The synthesis of fused-ring systems, such as pyrrolo[1,2-α]quinoxalines, from related quinoxaline precursors has been demonstrated and could be a fruitful avenue for exploration. nih.gov

The following table outlines potential functionalization pathways and the resulting classes of derivatives that could be explored:

| Reaction Type | Target Site | Potential Reagents | Resulting Derivatives |

| C-H Alkylation | Quinoxaline Ring | Organoboron compounds, Ethers, Alkenes researchgate.netrsc.org | C-alkylated (Quinoxalin-2-yloxy)methanamines |

| N-Acylation | Methanamine Nitrogen | Acid chlorides, Anhydrides | Amide derivatives |

| Reductive Amination | Methanamine Nitrogen | Aldehydes/Ketones, Reducing agents | N-substituted amine derivatives |

| N-Oxidation | Quinoxaline Nitrogens | Peroxy acids | Quinoxaline N-oxide derivatives |

Strategic Design for Enhanced Specificity in Molecular Interactions

A major challenge in drug discovery is the development of compounds that exhibit high specificity for their intended biological target, thereby minimizing off-target effects. The strategic design of this compound derivatives to enhance their molecular specificity is a critical area for future research.

This will involve:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different structural modifications to the this compound scaffold affect its biological activity is fundamental. mdpi.comnih.gov By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for potency and selectivity. For example, SAR studies on other quinoxaline derivatives have shown that the nature and position of substituents on the quinoxaline ring can have a profound impact on their activity. mdpi.comnih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For this compound, bioisosteric replacement of the ether linkage or the amine functionality could lead to derivatives with improved metabolic stability, bioavailability, or target affinity.

Conformational Restriction: By introducing structural elements that reduce the conformational flexibility of the molecule, it is possible to lock it into a bioactive conformation that binds more tightly and specifically to its target. This could be achieved by incorporating cyclic structures or introducing bulky substituents into the this compound framework.

The following table provides a hypothetical example of an SAR study for this compound derivatives targeting a specific enzyme:

| Derivative | Structural Modification | IC50 (nM) | Selectivity vs. Related Enzyme |

| Parent Compound | - | 500 | 10-fold |

| 6-Fluoro derivative | Addition of Fluorine at position 6 | 250 | 20-fold |

| 7-Methoxy derivative | Addition of Methoxy at position 7 | 800 | 5-fold |

| N-Methyl derivative | Methylation of the amine | 450 | 12-fold |

Q & A

Q. What are the common synthetic routes for (Quinoxalin-2-yloxy)methanamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a quinoxaline-2-ol derivative with a methanamine precursor. Key steps include:

- Regioselective functionalization : Use coupling agents like T3P (propylphosphonic anhydride) or HOBt (hydroxybenzotriazole) to enhance regiocontrol during nucleophilic substitution at the quinoxaline-2-position .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature optimization : Reactions often proceed at 60–80°C to balance reactivity and byproduct suppression .

- Purification : Column chromatography or preparative HPLC (as used in dihydroquinoxalinone syntheses) isolates the target compound from regioisomeric byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Electronic effects : The electron-withdrawing quinoxaline ring deactivates the adjacent oxygen, reducing nucleophilicity at the methanamine group. Electron-donating substituents on the quinoxaline ring (e.g., -OMe) can enhance reactivity .

- Steric hindrance : Bulky substituents at the quinoxaline-3-position hinder access to the methanamine group, slowing reactions. Computational modeling (e.g., DFT) predicts steric maps to guide substituent selection .

- Experimental validation : Compare reaction rates of derivatives with varying substituents (e.g., -Cl, -NO₂) to isolate electronic vs. steric contributions .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental reactivity data for this compound derivatives?

Methodological Answer:

- Multi-parameter optimization : Use quantum mechanical calculations (e.g., DFT) to model transition states, then validate with kinetic studies. For example, discrepancies in nucleophilic substitution rates may arise from solvation effects not accounted for in simulations .

- Data reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to quantify systematic errors between predicted (computational) and observed (experimental) reactivity .

- Case study : highlights how pyrrolidine ring modifications alter pharmacological profiles, suggesting similar approaches for quinoxaline derivatives.

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on the quinoxaline ring's bioactivity?

Methodological Answer:

- Library design : Synthesize derivatives with substituents varying in electronic (e.g., -NO₂, -OMe) and steric (e.g., -CF₃, -Ph) properties at the quinoxaline-3,6,7-positions.

- Biological assays : Screen for target-specific activity (e.g., enzyme inhibition, antimicrobial potency) using dose-response curves (IC₅₀/EC₅₀ determination) .

- Computational modeling : Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to correlate substituent effects with binding affinity .

- Data analysis : Apply multivariate regression to identify substituent parameters (Hammett σ, π-hydrophobicity) driving bioactivity .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures containing regioisomeric byproducts?

Methodological Answer:

- Preparative HPLC : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate regioisomers based on polarity differences .

- Chiral resolution : If enantiomers form, employ chiral stationary phases (e.g., amylose- or cellulose-based) or derivatize with chiral auxiliaries (e.g., Mosher’s acid) .

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to exploit differential solubility of regioisomers. Single-crystal X-ray diffraction confirms purity and regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.